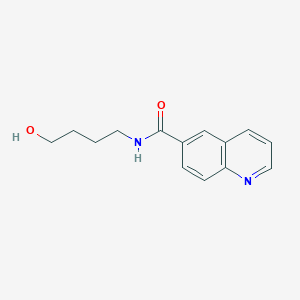
N-(4-hydroxybutyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxybutyl)quinoline-6-carboxamide is a chemical compound that belongs to the quinoline carboxamide family This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxybutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents such as N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a quinoline-6-carboxamide derivative with a carbonyl group, while substitution reactions may yield halogenated quinoline derivatives .
Applications De Recherche Scientifique
N-(4-hydroxybutyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-hydroxybutyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to down-regulate Bcl-2 and up-regulate BAX and Caspase-3, leading to apoptosis (programmed cell death) in cancer cells . Additionally, it may inhibit the activity of Pim-1 kinase, thereby disrupting cell survival and proliferation pathways .
Comparaison Avec Des Composés Similaires
N-(4-hydroxybutyl)quinoline-6-carboxamide can be compared with other quinoline carboxamide derivatives, such as:
4-hydroxy-N-(4-hydroxyphenyl)quinoline-2-carboxamide: Known for its efficiency in CO2 hydrogenation.
N-phenyl isoquinoline-1-carboxamide: Exhibits high catalytic activity in formic acid dehydrogenation.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
N-(4-hydroxybutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-9-2-1-7-16-14(18)12-5-6-13-11(10-12)4-3-8-15-13/h3-6,8,10,17H,1-2,7,9H2,(H,16,18) |
Clé InChI |
RKAIDSSGAQROHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















